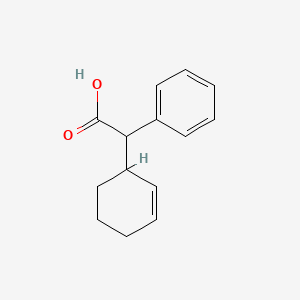
2-Cyclohexen-1-yl(phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-ciclohexen-1-il(fenil)acético es un compuesto orgánico con la fórmula molecular C14H16O2 y un peso molecular de 216.282 g/mol . Este compuesto se caracteriza por un anillo de ciclohexeno unido a un grupo fenilo y una unidad de ácido acético. Se utiliza en diversas aplicaciones de investigación química debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-ciclohexen-1-il(fenil)acético se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción del ciclohexeno con ácido fenilacético bajo condiciones específicas. La reacción normalmente requiere un catalizador y una temperatura controlada para asegurar que se obtiene el producto deseado .
Métodos de Producción Industrial
La producción industrial del ácido 2-ciclohexen-1-il(fenil)acético puede implicar reacciones químicas a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y la pureza. El proceso a menudo incluye pasos como la purificación y la cristalización para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-ciclohexen-1-il(fenil)acético experimenta varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Se pueden usar varios reactivos para las reacciones de sustitución, incluidos los halógenos y los nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos .
Aplicaciones Científicas De Investigación
El ácido 2-ciclohexen-1-il(fenil)acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en la producción de diversos productos químicos y materiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-ciclohexen-1-il(fenil)acético implica su interacción con dianas moleculares y vías específicas. El compuesto puede interactuar con enzimas y receptores, lo que lleva a diversos efectos bioquímicos. El mecanismo exacto depende de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido fenilacético: Similar en estructura pero carece del anillo de ciclohexeno.
Ciclohexeno: Contiene el anillo de ciclohexeno pero carece de la unidad de ácido fenilacético.
Ácido 2-fenilacético: Similar pero con diferentes sustituyentes en el anillo fenilo.
Unicidad
El ácido 2-ciclohexen-1-il(fenil)acético es único debido a su combinación de un anillo de ciclohexeno y una unidad de ácido fenilacético. Esta estructura única imparte propiedades químicas y físicas específicas que lo hacen valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C14H16O2 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
2-cyclohex-2-en-1-yl-2-phenylacetic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-9,12-13H,2,6,10H2,(H,15,16) |
Clave InChI |
LOSBWJVOKBTXJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)C(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12011031.png)
![[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate](/img/structure/B12011032.png)


![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B12011070.png)




